Comprehensive Technical Guide: 1-Chloro-3-(hexyloxy)-2-propanol
Comprehensive Technical Guide: 1-Chloro-3-(hexyloxy)-2-propanol
Abstract
This technical guide provides an exhaustive analysis of 1-chloro-3-(hexyloxy)-2-propanol (CAS: 16224-24-1), a critical chlorohydrin ether intermediate used in the synthesis of surfactants, pharmaceutical linkers, and modified polymers. Unlike generic datasheets, this document synthesizes experimental physical constants with mechanistic insights into its synthesis, reactivity, and safety profile. Designed for research scientists and process engineers, this guide establishes the causal links between molecular structure and macroscopic behavior, ensuring reproducible application in drug development and material science.
Part 1: Chemical Identity & Structural Analysis[1]
At its core, 1-chloro-3-(hexyloxy)-2-propanol represents a chlorohydrin ether , a bifunctional molecule possessing both a lipophilic hexyl chain and a reactive chlorohydrin core. This duality allows it to serve as a versatile "molecular handle," capable of introducing hydrophobic tails into hydrophilic backbones.
| Attribute | Detail |
| IUPAC Name | 1-chloro-3-(hexyloxy)propan-2-ol |
| Common Synonyms | 3-(Hexyloxy)-1-chloro-2-propanol; Hexyl chlorohydrin ether |
| CAS Registry Number | 16224-24-1 |
| Molecular Formula | |
| Molecular Weight | 194.70 g/mol |
| SMILES | CCCCCCOCC(O)CCl |
| Chirality | Contains one stereocenter at C2; typically supplied as a racemate.[1] |
Structural Significance
The molecule features a secondary alcohol at the C2 position and a primary alkyl chloride at C1. This specific arrangement is non-trivial:
-
Reactivity Hierarchy: The chloride is a good leaving group but is sterically accessible, making it susceptible to nucleophilic substitution (
). -
Epoxide Precursor: Treatment with a base (e.g., NaOH) triggers an intramolecular
reaction (Williamson ether synthesis type) to form hexyl glycidyl ether , a highly reactive epoxide.
Part 2: Physical Properties & Thermodynamic Profile
The physical behavior of 1-chloro-3-(hexyloxy)-2-propanol is governed by the competition between the hydrogen-bonding hydroxyl group and the hydrophobic hexyl chain.
Experimental Constants
Data aggregated from validated experimental sources.
| Property | Value | Condition / Context |
| Physical State | Liquid | @ 25 °C, 1 atm |
| Boiling Point | 133 °C | @ 20 Torr (Vacuum distillation required) |
| Density | 1.0026 g/cm³ | @ 25 °C |
| Refractive Index | ~1.448 - 1.452 | Estimated (Typical for aliphatic chlorohydrin ethers) |
| Flash Point | > 110 °C | Predicted (Closed Cup) |
| Vapor Pressure | < 0.1 mmHg | @ 25 °C (Low volatility) |
Solubility & Partitioning
-
Water Solubility: Sparingly Soluble. The hexyl chain dominates the solvation energetics, preventing full miscibility despite the hydroxyl group.
-
Organic Solubility: Miscible with ethanol, diethyl ether, chloroform, and ethyl acetate.
-
LogP (Octanol/Water): ~2.4 (Predicted). This value indicates a moderate lipophilicity, making it suitable for membrane permeation studies or as a lipophilic linker in drug design.
Part 3: Synthesis & Purity Profiling
Understanding the synthesis is crucial for identifying potential impurities (regioisomers) that can affect downstream applications.
Mechanistic Pathway
The industrial standard for synthesizing 1-chloro-3-(hexyloxy)-2-propanol involves the Lewis acid-catalyzed ring opening of epichlorohydrin with 1-hexanol.
The Regioselectivity Factor
The reaction of epichlorohydrin (1-chloro-2,3-epoxypropane) with an alcohol can theoretically yield two isomers. However, under Lewis Acid catalysis (e.g.,
-
Major Product: Attack at the less hindered terminal carbon (C3) yields 1-chloro-3-(hexyloxy)-2-propanol .
-
Minor Impurity: Attack at the internal carbon (C2) yields 2-(hexyloxy)-3-chloro-1-propanol .
This selectivity is driven by steric hindrance, which directs the incoming alcohol nucleophile to the terminal methylene group of the activated epoxide.
Figure 1: Regioselective synthesis pathway via Lewis acid catalysis, favoring the formation of the target chlorohydrin.
Impurity Profile
When sourcing or synthesizing this material, researchers must screen for:
-
Unreacted 1-Hexanol: Detectable via GC (lower boiling point).
-
Diglycidyl Ethers: Formed if epichlorohydrin reacts with the secondary hydroxyl group of the product (rare if excess alcohol is used).
-
Regioisomer: Usually <5%, but critical if the specific position of the hydroxyl group affects enzyme binding or surface activity.
Part 4: Analytical Characterization
To validate the identity of 1-chloro-3-(hexyloxy)-2-propanol, the following spectral signatures are diagnostic.
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: Broad band at 3350–3450 cm⁻¹ .
-
C-H Stretch (Alkyl): Strong peaks at 2850–2960 cm⁻¹ (characteristic of the hexyl chain).
-
C-O-C Stretch: Strong band at 1100–1120 cm⁻¹ (ether linkage).
-
C-Cl Stretch: Moderate peak at 700–750 cm⁻¹ .
Proton NMR ( -NMR)
- 0.9 ppm (3H, t): Terminal methyl of the hexyl group.
- 1.3–1.6 ppm (8H, m): Methylene protons of the hexyl chain.
-
3.4–3.5 ppm (2H, t):
protons adjacent to the ether linkage. -
3.6–3.7 ppm (2H, d):
protons. -
3.9–4.0 ppm (1H, m): Methine proton (
) at the chiral center.
Part 5: Applications in Drug Development & Research
Linker Chemistry & Bioconjugation
The molecule serves as a heterobifunctional linker . The alkyl chloride can be displaced by amines or thiols, while the hydroxyl group remains available for further functionalization (e.g., esterification).
-
Use Case: Attaching hydrophobic tails to hydrophilic drugs to improve membrane permeability (prodrug strategy).
Surfactant Synthesis
It is a direct precursor to cationic surfactants . Reaction with tertiary amines (e.g., dimethylamine) yields quaternary ammonium compounds used in:
-
Antimicrobial coatings.
-
Liposomal drug delivery systems.
Epoxide Generation
Treatment with base (NaOH/KOH) converts the chlorohydrin into hexyl glycidyl ether . This epoxide is a reactive monomer used to modify:
-
Polyurethanes: To introduce flexibility.
-
Epoxy Resins: As a reactive diluent to reduce viscosity without compromising mechanical strength.
Part 6: Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.
-
Irritation: Causes skin and serious eye irritation.
-
Genotoxicity: As a chlorohydrin, it is structurally related to known alkylating agents. It should be treated as a potential mutagen until proven otherwise.
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
-
Deactivation: In case of glassware contamination, rinse with a dilute NaOH solution to cyclize the chlorohydrin to the more water-soluble (but still toxic) epoxide, followed by hydrolysis with acid to the diol for safer disposal.
References
-
ChemicalBook. (2025). 1-Chloro-3-(hexyloxy)-2-propanol Physical Properties & CAS Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94300 (Analogous Phenoxy Derivative). Retrieved from
- Gou, S., et al. (2019). Regioselective ring opening of epichlorohydrin with alcohols using Lewis acid catalysts. Journal of Catalysis. (Mechanistic grounding for synthesis).
-
Echemi. (2025).[1] 1-Chloro-3-(hexyloxy)-2-propanol CAS 16224-24-1 Data. Retrieved from
-
Master Organic Chemistry. (2014). Acidic Cleavage and Formation of Ethers: Mechanisms. Retrieved from
